Product packaging for Fmoc-Lys-OtBu(Cat. No.:CAS No. 940941-43-5)

Fmoc-Lys-OtBu

Cat. No.: B2821863
CAS No.: 940941-43-5
M. Wt: 424.541
InChI Key: DATXIRBCQJWVSF-QFIPXVFZSA-N
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Description

Contextual Significance in Modern Solid-Phase Peptide Synthesis (SPPS) Methodologies

Nα-Fmoc-L-Lysine tert-Butyl Ester (Fmoc-Lys-OtBu) serves as a crucial component in the toolkit of modern peptide chemists, primarily due to its role as a versatile building block in Solid-Phase Peptide Synthesis (SPPS) chemimpex.combapeks.comiris-biotech.de. Its design allows for the efficient and accurate incorporation of lysine (B10760008) residues into growing peptide chains, contributing to the synthesis of complex peptide sequences with high purity and yield chemimpex.com. This makes it an indispensable reagent for researchers in medicinal chemistry and biotechnology, particularly in the development of peptide-based therapeutics and drug delivery systems chemimpex.com. The compound's compatibility with automated peptide synthesizers further enhances its utility by streamlining production processes, making it a preferred choice for both academic research and industrial applications chemimpex.com. Beyond its general application, this compound has been employed in specialized research, such as facilitating the site-specific incorporation of fluorescent tags or other modifications into peptides without interfering with the ongoing synthesis vulcanchem.com.

Foundational Role of Fmoc/tBu Protecting Group Orthogonality in Amino Acid Derivatization Schemes

The success of contemporary Solid-Phase Peptide Synthesis (SPPS) is largely attributed to the strategic implementation of orthogonal protecting groups, with the Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (tBu) combination being a predominant strategy iris-biotech.depeptide.combiosynth.comiris-biotech.deacs.org. In this scheme, the Fmoc group is attached to the α-amino nitrogen of the amino acid, providing temporary protection that is readily cleaved under mild basic conditions, typically by treatment with piperidine (B6355638) or related amines iris-biotech.depeptide.comiris-biotech.de. Concurrently, the tert-butyl ester serves to protect the C-terminal carboxyl group of the amino acid iris-biotech.de. This tert-butyl ester is stable under the basic conditions required for Fmoc removal but is efficiently cleaved by strong acidic reagents, such as trifluoroacetic acid (TFA), usually during the final step of peptide cleavage from the solid support iris-biotech.depeptide.comiris-biotech.de.

Data Tables

Table 1: Key Properties of Nα-Fmoc-L-Lysine tert-Butyl Ester Hydrochloride

PropertyValueSource(s)
CAS Number940941-43-5, 2413365-23-6 chemimpex.combapeks.comiris-biotech.de
Molecular FormulaC₂₅H₃₂N₂O₄·HCl chemimpex.com
Molecular Weight461.0 g/mol chemimpex.combapeks.com
Purity≥ 99% (HPLC) chemimpex.combapeks.comiris-biotech.de
Enantiomeric Purity>99.9% bapeks.comiris-biotech.de
Melting Point90 - 97 °C chemimpex.com
Storage Temperature2 - 8 °C, -15 to -25 °C, or -20°C chemimpex.combapeks.comiris-biotech.de

Table 2: Protecting Group Orthogonality in Fmoc/tBu SPPS

Protecting GroupFunctional Group ProtectedLability ConditionDeprotection Reagent(s)Orthogonal to...
Fmocα-aminoBase-labilePiperidinetBu ester, side-chain PGs
tBu EsterC-terminus carboxylAcid-labileTrifluoroacetic acid (TFA)Fmoc, some side-chain PGs
Boc (common for Lys ε-amino)ε-amino (Lysine side chain)Acid-labileTrifluoroacetic acid (TFA)Fmoc

Note: While tBu ester and Boc are both acid-labile, they are typically removed simultaneously during the final cleavage step. The primary orthogonality is between the base-labile Fmoc group and the acid-labile tBu ester and Boc groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32N2O4 B2821863 Fmoc-Lys-OtBu CAS No. 940941-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATXIRBCQJWVSF-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Nα Fmoc L Lysine Tert Butyl Ester Building Blocks and Advanced Analogs

Preparation Strategies for Nα-Fmoc-L-Lysine tert-Butyl Ester

The synthesis of Nα-Fmoc-L-Lysine tert-Butyl Ester (Fmoc-Lys-OtBu) typically involves the protection of the alpha-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group and the esterification of the alpha-carboxyl group with a tert-butyl ester. While specific literature detailing the direct synthesis of this compound (where OtBu protects the alpha-carboxyl) is less prevalent than derivatives with side-chain protection, the general principles of amino acid protection and esterification apply. The Fmoc group is a base-labile protecting group, commonly removed by treatment with piperidine (B6355638) in DMF, while tert-butyl esters are acid-labile, typically cleaved by trifluoroacetic acid (TFA). This differential lability is fundamental to its utility in SPPS.

Synthesis of Nε-Protected Fmoc-L-Lysine Derivatives with Orthogonal Protecting Groups for Selective Functionalization

Lysine's epsilon-amino group (Nε) requires protection during SPPS to prevent unwanted side reactions. The development of orthogonally protected Fmoc-L-lysine derivatives allows for selective deprotection and functionalization of the side chain. Commonly employed Nε-protecting groups include:

Mtt (4-methyltrityl) : This group is acid-labile and can be selectively removed using mild acidic conditions (e.g., 1% TFA in dichloromethane) while leaving other acid-labile groups like tert-butyl esters intact. This allows for selective functionalization of the Nε-amino group during peptide synthesis google.comnih.govresearchgate.netchempep.commdpi.comsigmaaldrich.comiris-biotech.denih.govp3bio.com.

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-isopropyl-3-methylpentyl) : These groups are stable to both acidic (TFA) and basic (piperidine) conditions used for Fmoc removal but can be selectively cleaved using hydrazine (B178648) in DMF. This orthogonality is highly valuable for introducing modifications at specific lysine (B10760008) residues without affecting the main peptide chain or other protecting groups sigmaaldrich.comtechnoprocur.czrsc.orgrsc.orgsigmaaldrich-jp.comgoogle.com.

Alloc (Allyloxycarbonyl) : This group is stable to both acid and base but can be selectively removed under palladium(0) catalysis in the presence of a proton source. It is useful for selective functionalization and cyclization strategies rsc.orgpeptide.comresearchgate.netgoogle.comiris-biotech.de.

Z (Benzyloxycarbonyl) : While traditionally used in Boc chemistry, the Z group can also be employed, though its removal conditions (hydrogenolysis) might not always be compatible with all peptide modifications.

The synthesis of these derivatives typically involves protecting the epsilon-amino group of lysine with the desired protecting group, followed by Fmoc protection of the alpha-amino group, and often esterification of the alpha-carboxyl group if required for specific coupling strategies. For example, Fmoc-Lys(Mtt)-OH is synthesized in a multi-step process involving Mtt protection of lysine's epsilon-amino group, followed by Fmoc protection of the alpha-amino group google.com.

Table 1: Common Nε-Protected Fmoc-L-Lysine Derivatives and Their Cleavage Conditions

DerivativeNε Protecting GroupCleavage Reagent/ConditionsPrimary ApplicationReferences
Fmoc-Lys(Mtt)-OHMtt1% TFA in DCM; DCM/HFIP/TFE/TES (6.5:2:1:0.5)Selective side-chain functionalization, branched peptides, MAPs, TASPs google.comnih.govresearchgate.netchempep.commdpi.comsigmaaldrich.comiris-biotech.denih.govp3bio.com
Fmoc-Lys(Dde)-OHDde2% Hydrazine in DMFSelective side-chain functionalization, branched/cyclic peptides, orthogonal modification sigmaaldrich.comtechnoprocur.czrsc.orgrsc.orgsigmaaldrich-jp.comgoogle.com
Fmoc-Lys(ivDde)-OHivDde2% Hydrazine in DMFSimilar to Dde, improved stability and monitoring sigmaaldrich.comsigmaaldrich-jp.com
Fmoc-Lys(Alloc)-OHAllocPd(0) catalyst with proton source (e.g., morpholine)Selective functionalization, cyclization, synthesis of peptide thioacids rsc.orgpeptide.comresearchgate.netgoogle.comiris-biotech.de
Fmoc-Lys(Z)-OHZ (Cbz)Hydrogenolysis (Pd/C, H₂)Less common for orthogonal Fmoc SPPS due to deprotection conditions nih.govpharmaffiliates.comiris-biotech.de
Fmoc-Lys(MeDmb)-OHMeDmb2% Hydrazine hydrate (B1144303) in DMF / 2% hydroxylamine (B1172632) in DMFNovel orthogonal protecting group, stable to acid/base, increased hydrophilicity iris-biotech.de

Chemoenzymatic and Chemical Syntheses of Post-Translational Modification Mimicking Lysine Analogs

Mimicking post-translational modifications (PTMs) on lysine residues is critical for studying protein function and epigenetics. Chemical synthesis allows for the incorporation of modified lysine residues into peptides.

Acetylated Lysine : While not explicitly detailed with this compound derivatives in the provided search results, acetylated lysine can be synthesized by acylating the Nε-amino group of a protected lysine derivative.

Glycosylated Lysine : The synthesis of Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH involves the incorporation of a glucosylated lysine residue. This building block was synthesized in two steps from unprotected D-fructose and Fmoc-L-lysine hydrochloride and used in SPPS to create peptides mimicking glycation sites researchgate.net.

Methylated Lysine : Fmoc-Lys(Me,Boc)-OH is a derivative for introducing monomethyl-lysine during Fmoc SPPS. The Boc group is removed during the final TFA cleavage. Other methylated lysine derivatives like Fmoc-Lys(Me)₂-OH and Fmoc-Lys(Me)₃Cl-OH are also available for synthesizing di- and trimethylated lysine peptides chemicalbook.comsigmaaldrich.comsigmaaldrich.com.

Phosphorylated Lysine : While phosphotyrosine, phosphoserine, and phosphothreonine building blocks are well-established, direct phosphorylation of lysine side chains is less common. However, modified lysine derivatives that can be phosphorylated post-synthetically or incorporate phosphorylated mimics exist. Fmoc-Tyr(PO(OBzl)OH)-OH is a common building block for phosphotyrosine peptides sigmaaldrich.com.

Design and Synthesis of Nε-Functionalized Fmoc-L-Lysine Building Blocks for Bioorthogonal Ligation and Probe Development

Fmoc-L-lysine derivatives functionalized with groups suitable for bioorthogonal ligation (e.g., click chemistry) are essential for creating labeled peptides, probes, and bioconjugates.

Azide-Functionalized Lysine : Fmoc-L-Lys(4-N₃-Z)-OH and Fmoc-L-Lys(3-N₃-Z)-OH incorporate an azide (B81097) moiety on the epsilon-amino group, protected by a benzyloxycarbonyl (Z) group. These building blocks are used for bioorthogonal ligation via copper-catalyzed azide-alkyne cycloaddition (CuAAc) or strain-promoted alkyne-azide cycloaddition (SPAAC) pharmaffiliates.comiris-biotech.deiris-biotech.deuniversiteitleiden.nl.

Photo-crosslinking Lysine : Fmoc-L-Photo-Lysine contains a diazirine moiety, enabling photo-crosslinking upon UV irradiation. This allows for the formation of covalent bonds with neighboring molecules, facilitating the study of protein-protein or protein-peptide interactions. It is used in photoaffinity labeling sigmaaldrich.comiris-biotech.deiris-biotech.deresearchgate.net.

Isonitrile-Functionalized Lysine : An isonitrile-appending lysine building block has been designed for orthogonal bioorthogonal labeling schemes, reacting with cyclooctynes via [4+1] cycloaddition mdpi.com.

Development of Complex Branched Fmoc-Lysine Derivatives

The synthesis of branched peptides and dendrimers often utilizes lysine as a core scaffold due to its bifunctional nature (alpha-amino, epsilon-amino).

Multiple Antigenic Peptides (MAPs) : Lysine residues form the scaffolding core for MAPs, supporting multiple branches of peptide sequences. This enhances immunogenicity and is useful for vaccine development and antibody production technoprocur.czrsc.orglifetein.comlifetein.commerel.si.

Dendrimers : Lysine-based dendrimers are synthesized using Fmoc chemistry, often employing orthogonal protecting groups like Mtt or Boc on the lysine side chain to control branching. Fmoc-Lys(Boc)-OH and Fmoc-Lys(Mtt)-OH are key monomers for constructing these structures nih.govmerel.sifrontiersin.orgacs.org.

Complex Side-Chain Modifications : Derivatives like Fmoc-Lys(Pal-Glu-OtBu)-OH represent complex branched structures. This specific derivative has been used in the synthesis of liraglutide (B1674861) and as a linker in antibody-drug conjugates (ADCs) and PROTACs google.comchemicalbook.commedchemexpress.comcymitquimica.combapeks.com. The synthesis involves coupling a palmitoyl-protected glutamic acid tert-butyl ester to the lysine side chain.

Table 2: Examples of Complex Branched Fmoc-Lysine Derivatives and Their Applications

DerivativeStructure DescriptionPrimary ApplicationReferences
Fmoc-Lys(Pal-Glu-OtBu)-OHLysine with a palmitoyl-glutamic acid tert-butyl ester on the ε-amino group.Synthesis of liraglutide, ADC/PROTAC linkers google.comchemicalbook.commedchemexpress.comcymitquimica.combapeks.com
Lysine Dendrimer CoreMultiple peptide branches attached to a central lysine residue.Vaccine development, antibody production, drug delivery, bioimaging technoprocur.czrsc.orgnih.govlifetein.comlifetein.commerel.sifrontiersin.orgacs.org
Fmoc-Lys(Mtt)-OH (as core)Used to create branching points via selective deprotection of the Mtt group.Synthesis of MAPs, dendrimers, and branched peptides nih.govchempep.commdpi.comp3bio.com
Fmoc-Lys(Dde)-OH (as core)Used to create branching points via selective deprotection of the Dde group.Synthesis of branched and cyclic peptides, orthogonal modifications sigmaaldrich.comtechnoprocur.czrsc.orgrsc.orgsigmaaldrich-jp.com

Mechanistic and Methodological Investigations of Nα Fmoc L Lysine Tert Butyl Ester in Solid Phase Peptide Synthesis Spps

Mechanistic Pathways of Fmoc Deprotection and Dibenzofulvene Adduct Formation in SPPS

The selective removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the α-amino group of Nα-Fmoc-L-Lysine tert-Butyl Ester (Fmoc-Lys-OtBu) is a critical step in Solid-Phase Peptide Synthesis (SPPS). This process follows a base-catalyzed β-elimination mechanism. nih.govsigmaaldrich.com The reaction is typically initiated by a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent such as N,N-dimethylformamide (DMF). biotage.comacs.org

The mechanism proceeds in two main steps:

Proton Abstraction: The base, piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system of the Fmoc group. biotage.com The electron-withdrawing nature of the fluorene (B118485) moiety renders this proton susceptible to removal by a moderately weak base. acs.org

β-Elimination: This initial deprotonation leads to an unstable intermediate that rapidly undergoes β-elimination. This results in the cleavage of the carbamate (B1207046) bond, releasing the free α-amine of the lysine (B10760008) residue, carbon dioxide, and the highly reactive electrophile, dibenzofulvene (DBF). nih.govbiotage.com

A crucial aspect of this deprotection step is the management of the dibenzofulvene by-product. If left un-scavenged, DBF can react with the newly liberated amine of the growing peptide chain, leading to the irreversible formation of a stable adduct and terminating the peptide synthesis. nih.gov Piperidine serves a dual role in this process; it not only acts as the base for Fmoc removal but also as a scavenger for the DBF. researchgate.net The secondary amine of piperidine readily adds to the exocyclic double bond of dibenzofulvene via a Michael-type addition, forming a stable and soluble dibenzofulvene-piperidine adduct that can be easily washed away from the solid support. researchgate.net This scavenging action is vital for driving the deprotection reaction to completion and preventing the formation of deletion sequences in the final peptide product. biotage.com

The efficiency of Fmoc deprotection can be monitored spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct in the wash solutions, which has a characteristic UV absorbance maximum around 301 nm. researchgate.net This allows for real-time monitoring of the reaction, a feature often utilized in automated peptide synthesizers to ensure complete deprotection before proceeding to the next coupling step. peptide.com While piperidine is the most common reagent, other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can achieve faster deprotection. However, DBU is non-nucleophilic and cannot scavenge the DBF, necessitating the addition of a nucleophile like piperidine to trap the reactive by-product. peptide.com

Optimization of Amino Acid Coupling Efficiency and Selectivity in the Context of Fmoc-L-Lysine tert-Butyl Ester Incorporation

Achieving high coupling efficiency is paramount for the successful synthesis of long peptides. When incorporating this compound, the goal is to form a peptide bond between its free carboxyl group and the N-terminal amine of the resin-bound peptide chain. This process involves the activation of the carboxylic acid, which is then susceptible to nucleophilic attack by the free amine.

Several classes of coupling reagents have been developed to facilitate this reaction, primarily phosphonium (B103445) and aminium (uronium) salts. bachem.comsigmaaldrich.com These reagents convert the carboxylic acid into a more reactive activated species, such as an OBt or OAt ester, in situ. sigmaaldrich.com The choice of coupling reagent and additives can significantly impact the efficiency and minimize side reactions.

Coupling Reagent ClassExamplesActivating MechanismKey Features
Aminium (Uronium) Salts HBTU, TBTU, HCTU, HATU, COMUForm active esters (e.g., OBt, OAt, Oxyma) in the presence of a base. sigmaaldrich.comHigh coupling rates, generally reliable for standard couplings. bachem.com HATU and COMU are highly efficient, even for sterically hindered amino acids. bachem.comsigmaaldrich.com
Phosphonium Salts BOP, PyBOP, PyAOPForm active esters in the presence of a base. sigmaaldrich.comGenerally provide cleaner reactions and avoid guanidinylation side reactions that can occur with uronium salts. sigmaaldrich.com
Carbodiimides DCC, DICActivate carboxylic acids to form O-acylisourea intermediates, which can then react with an amine or be converted to an active ester with an additive.Often used with additives like HOBt or Oxyma Pure to improve efficiency and reduce racemization. bachem.com DIC is preferred in SPPS as its urea (B33335) by-product is more soluble. bachem.com

The selection of a base is also critical. Tertiary amines like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used to facilitate the activation and coupling steps. bachem.com The concentration of reagents, reaction time, and temperature are key parameters that are optimized to ensure the coupling reaction goes to completion. Monitoring the reaction for free amines using qualitative tests like the Kaiser test can confirm the completion of the coupling step before proceeding with the next deprotection cycle. nih.gov

Strategies for Mitigating Undesired Side Reactions During Fmoc-L-Lysine tert-Butyl Ester Integration (e.g., Racemization, Aspartimide Formation)

While the Fmoc/tBu strategy is robust, several side reactions can occur during the integration of any amino acid, including this compound, which can compromise the purity and yield of the final peptide.

Racemization: The loss of chiral integrity at the α-carbon of the amino acid is a significant concern, particularly for sensitive residues like Cys and His. nih.gov Racemization can occur during the activation step of the coupling reaction. nih.gov The choice of coupling reagent and additives is crucial for suppression.

Reagent Choice: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., HOAt, Oxyma Pure) are known to suppress racemization by forming active esters that are less prone to epimerization. bachem.comacs.org Coupling reagents that incorporate these moieties, such as HBTU, HATU, and COMU, are generally preferred. bachem.commesalabs.com

Base Selection: The use of sterically hindered bases like DIPEA is common, but for particularly sensitive couplings, a weaker base such as 2,4,6-collidine may be employed to further reduce the risk of racemization. mesalabs.comresearchgate.net

Temperature Control: Performing couplings at lower temperatures can also help minimize racemization, especially for sensitive amino acids. researchgate.net

Aspartimide Formation: This is a major side reaction associated with aspartic acid residues, particularly when followed by a small, unhindered amino acid like glycine (B1666218) (Asp-Gly sequence). sigmaaldrich.combiotage.com It occurs when the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, forming a five-membered succinimide (B58015) ring (aspartimide). sigmaaldrich.com This process is catalyzed by the basic conditions of the Fmoc-deprotection step using piperidine. sigmaaldrich.com The aspartimide ring can subsequently be opened by nucleophiles (like piperidine or water) to yield a mixture of α- and β-aspartyl peptides, as well as racemized products, which are often difficult to separate from the desired peptide. sigmaaldrich.comresearchgate.net

Modified Deprotection: Adding an acidic additive like HOBt or Oxyma Pure to the piperidine deprotection solution can buffer the basicity and significantly reduce the rate of aspartimide formation. biotage.comacs.orgacs.org

Alternative Protecting Groups: Utilizing sterically hindered side-chain protecting groups for aspartic acid, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die), can physically block the nucleophilic attack, thereby preventing ring formation. biotage.comresearchgate.net

While this compound itself is not directly involved in aspartimide formation, the repeated base treatments required for Fmoc deprotection throughout the synthesis of a peptide containing both Lys and Asp residues necessitate strategies to mitigate this side reaction.

Compatibility and Integration with Automated Peptide Synthesis Platforms

The Fmoc/tBu protection strategy, which utilizes building blocks like this compound, is the cornerstone of modern automated solid-phase peptide synthesis. americanpeptidesociety.orgbeilstein-journals.org Its widespread adoption is due to the mild reaction conditions required for the entire synthesis cycle, which enhances compatibility with automated instrumentation. nih.govamericanpeptidesociety.org

Automated synthesizers are designed to perform the repetitive cycles of deprotection, washing, coupling, and washing with high precision and reproducibility. beilstein-journals.org The use of Fmoc chemistry is advantageous in this context for several reasons:

Mild Deprotection: The removal of the Fmoc group with piperidine is a gentle process that does not require the use of harsh acids, unlike the Boc/Bzl strategy which requires repeated treatments with trifluoroacetic acid (TFA). nih.govlifetein.com This preserves the integrity of the growing peptide chain and the acid-labile resin linker.

Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-lability of the tert-butyl (tBu) based side-chain protecting groups (like the OtBu on lysine) and the resin linker. peptide.comiris-biotech.de This ensures that side-chain protecting groups remain intact during the Nα-deprotection steps.

Reaction Monitoring: The release of the dibenzofulvene-piperidine adduct during deprotection provides a convenient method for real-time UV monitoring. peptide.com Many automated synthesizers incorporate flow-through UV detectors to track the progress of the deprotection reaction, ensuring it proceeds to completion before the next amino acid is introduced. peptide.com

This compound is fully compatible with these automated protocols. It is supplied as a stable, crystalline solid that can be easily dissolved in standard SPPS solvents like DMF for delivery to the reaction vessel. nih.gov Its coupling can be programmed using standard activation methods (e.g., HCTU/DIPEA) that are routinely employed by automated platforms. researchgate.netsigmaaldrich.com The integration of microwave energy in modern automated synthesizers has further enhanced the efficiency of both the deprotection and coupling steps, reducing cycle times and minimizing side reactions like aggregation. researchgate.net

Comparative Analysis of Fmoc/tBu and Other Protection Strategies for Lysine Residues

The choice of protecting groups for the α-amino and side-chain functionalities is a defining feature of any SPPS strategy. The Fmoc/tBu strategy, employing Fmoc-Lys(Boc)-OH (note: the OtBu group in the subject compound protects the C-terminus, while the Boc group is used for the side chain amine of Lysine in standard SPPS), is dominant but represents one of several possible approaches.

Fmoc/tBu vs. Boc/Bzl Strategy:

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protection Fmoc (Base-labile) lifetein.comBoc (Acid-labile) peptide.com
Side-Chain Protection (e.g., Lys) Boc (Acid-labile) peptide.com2-Cl-Z (Benzyloxycarbonyl derivative; requires strong acid/HF for removal) peptide.com
Orthogonality Fully orthogonal; Nα- and side-chain groups removed under different conditions (base vs. acid). peptide.comiris-biotech.deNot truly orthogonal; both groups are acid-labile, relying on differential acid sensitivity for selective removal. peptide.comiris-biotech.de
Deprotection Conditions Mild (20% piperidine in DMF for Fmoc removal). lifetein.comHarsh (repeated TFA for Boc removal; very strong acid like HF for final cleavage). nih.goviris-biotech.de
Automation Highly compatible and preferred for automated synthesis. americanpeptidesociety.orgLess amenable to automation due to harsher reagents.
Advantages Milder conditions, easier handling, suitable for complex peptides. americanpeptidesociety.orgaltabioscience.comCan be advantageous for sequences prone to racemization under basic conditions. americanpeptidesociety.org

Alternative Side-Chain Protecting Groups for Lysine in Fmoc SPPS:

While Boc is the most common side-chain protecting group for lysine in the Fmoc/tBu strategy, other groups are used for specific applications requiring selective deprotection on the resin. peptide.com This allows for side-chain modification, such as branching, cyclization, or labeling. iris-biotech.de

Protecting GroupCleavage ConditionKey Application
Boc (tert-butyloxycarbonyl)Strong acid (e.g., TFA) peptide.comStandard protection, removed during final peptide cleavage.
Mtt (4-Methyltrityl)Mildly acidic (e.g., 1% TFA in DCM) iris-biotech.deiris-biotech.deAllows for selective deprotection on-resin while other acid-labile groups (like tBu) remain intact. nbinno.com
Mmt (4-Methoxytrityl)Very mildly acidic (more labile than Mtt) iris-biotech.deSimilar to Mtt, used for orthogonal side-chain functionalization. nbinno.com
Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)2% Hydrazine (B178648) in DMF iris-biotech.dedrivehq.comOrthogonal to both acid- and base-labile groups, allowing for highly selective modification. drivehq.com
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2% Hydrazine in DMF (slower than Dde) iris-biotech.deMore stable to piperidine than Dde, reducing the risk of premature deprotection or migration ("scrambling"). iris-biotech.de
Alloc (Allyloxycarbonyl)Palladium(0) catalyst peptide.comProvides another layer of orthogonality for complex synthetic schemes.

The Fmoc/tBu strategy, using Fmoc-Lys(Boc)-OH, offers a robust and versatile approach for routine peptide synthesis. The availability of alternative, orthogonally protected lysine derivatives significantly expands the synthetic possibilities, enabling the creation of complex and modified peptides for a wide range of research and therapeutic applications. peptide.com

Advanced Applications of Nα Fmoc L Lysine Tert Butyl Ester in Complex Peptide Architectures and Chemical Biology

Construction of Branched and Multi-functional Peptides Utilizing Lysine (B10760008) Side Chain Reactivity

The ε-amino group of lysine, when appropriately protected, serves as an invaluable branching point for constructing complex peptide architectures such as dendrimers and Multiple Antigenic Peptides (MAPs) rsc.orgupf.edu. Fmoc chemistry, particularly when combined with orthogonally protected lysine derivatives like Fmoc-Lys(Boc)-OH, Fmoc-Lys(Dde)-OH, Fmoc-Lys(ivDde)-OH, or Fmoc-Lys(Alloc)-OH, facilitates selective deprotection and subsequent chain elongation from the lysine side chain sigmaaldrich.comthermofisher.compeptide.comkohan.com.twiris-biotech.de. This strategy allows for the synthesis of multi-valent peptides, where multiple copies of a peptide sequence or different functional units can be appended to a central core, enhancing biological activity or targeting capabilities rsc.orgupf.edu. For instance, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting groups are particularly useful as they are stable to standard Fmoc deprotection conditions (piperidine) and TFA cleavage but can be selectively removed with hydrazine (B178648), enabling site-specific modifications or branching sigmaaldrich.comiris-biotech.de. Symmetrically branched peptides can also be synthesized using Fmoc-Lys(Fmoc)-OH as a core merel.si.

Table 1: Strategies for Branched Peptide Synthesis Utilizing Lysine Derivatives

Peptide Type/ApplicationKey Lysine Derivative(s)Protecting Group Strategy for ε-aminoKey Synthetic AdvantageReference(s)
Multiple Antigenic Peptides (MAPs)Fmoc-Lys(Boc)-OH, Fmoc-Lys(Dde)-OHBoc, DdePoly-lysine core for attaching multiple epitope copies. upf.edu
Peptide DendrimersFmoc-Lys(Alloc)-OHAllocOrthogonal deprotection for multi-arm growth. rsc.org, thermofisher.com
Multi-functional PeptidesFmoc-Lys(ivDde)-OHivDdeSelective on-resin modification/branching. sigmaaldrich.com, iris-biotech.de
Symmetrically Branched PeptidesFmoc-Lys(Fmoc)-OHFmocCore for symmetrical branching; often requires microwave SPPS. merel.si

Synthesis of Cyclic Peptides and Intramolecularly Bridged Peptide Constructs

The ability to selectively deprotect and functionalize the lysine side chain is pivotal in the synthesis of cyclic peptides and intramolecularly bridged peptide constructs rsc.orgresearchgate.net. By employing orthogonal protecting groups on the ε-amino group, such as Dde or Alloc, researchers can achieve site-specific cyclization. For example, after peptide chain elongation and selective deprotection of the lysine side chain, the exposed ε-amino group can participate in lactamization with a carboxylic acid residue elsewhere in the peptide sequence, or engage in other ligation chemistries like click reactions or imine formation sigmaaldrich.comrsc.orgresearchgate.net. This strategy is crucial for stabilizing peptide secondary structures, enhancing metabolic stability, and improving receptor binding affinity rsc.orgresearchgate.net. The use of Fmoc-Lys(Dde)-OH, for instance, allows for the selective removal of the Dde group by hydrazine, unmasking the ε-amino group for cyclization while leaving other Fmoc-protected residues intact sigmaaldrich.comlifetein.com.

Table 2: Cyclization Strategies Involving Lysine Side Chains

Cyclization StrategyLysine Derivative(s) UsedKey Reaction ChemistryResulting StructureReference(s)
LactamizationFmoc-Lys(Dde)-OHAmide bond formationCyclic peptide sigmaaldrich.com, researchgate.net
Imine-basedFmoc-Lys(Boc)-OHAldehyde condensationCyclic peptide rsc.org
Click ChemistryFmoc-Lys(N₃)-OHCuAAC or StaudingerBranched/Cyclic researchgate.net
StaplingFmoc-Lys(Tyr/Arg)-OHFormaldehydeBridged peptide researchgate.net

Methodologies for the Development of Peptide-Based Therapeutics and Drug Delivery System Scaffolds (Focus on Synthetic Aspects)

Table 3: Applications of Lysine Derivatives in Peptide Therapeutics and Drug Delivery

Therapeutic/Delivery SystemKey Lysine Derivative(s) UsedRole of Lysine DerivativeSynthetic ApproachReference(s)
Liraglutide (B1674861) (GLP-1 analog)Fmoc-Lys(Boc)-OHIncorporation into peptide sequence for therapeutic action.Fmoc SPPS. unifi.it
Peptide DendrimersFmoc-Lys(Boc)-OHForms branching points for drug encapsulation/delivery.SPPS, often with orthogonal protection on the ε-amino group. mdpi.com
Peptide-Drug ConjugatesFmoc-Lys(Dde)-OHε-amino group serves as conjugation site for drug moiety.Selective Dde deprotection followed by conjugation. researchgate.net, nih.gov
Targeted Drug DeliveryFmoc-Lys(Palm-Glu-OtBu)-OHLipidated lysine derivative for specific therapeutic agents.Fmoc SPPS, direct synthesis or catch-lipidation-release strategy. iris-biotech.de, unifi.it

Design and Synthesis of Biochemical Probes, Imaging Agents, and Biomaterials Incorporating Fmoc-L-Lysine Derivatives

The ε-amino group of lysine is a prime site for attaching labels, creating probes, and developing biomaterials, leveraging Fmoc-based SPPS for precise synthesis researchgate.netmdpi.comrsc.orgnih.gov. By using Fmoc-Lysine derivatives with side-chain protection (e.g., Dde, Alloc), researchers can selectively introduce fluorescent dyes, biotin (B1667282) tags, chelating agents for radiometals (e.g., Gd-DOTA for MRI, or radioisotopes for PET imaging), or other functional moieties onto specific lysine residues within a peptide sequence researchgate.netmdpi.comrsc.org. For instance, Fmoc-Lys(Dde)-OH is commonly employed to synthesize peptides where the Dde group is removed to allow conjugation with labels like FITC or other fluorophores lifetein.com. Similarly, in the development of MRI contrast agents, a lysine side chain can be used to anchor a Gd-DTPA-type macrocycle derivative via an isocyanate coupling after selective deprotection of the lysine amine rsc.org. These modified peptides can serve as biochemical probes to study biological processes or as imaging agents for diagnostics and therapeutics researchgate.netacs.org.

Table 4: Applications of Lysine Modification in Probes, Imaging Agents, and Biomaterials

Application TypeKey Lysine Derivative(s) UsedLabel/Functional Group AttachedSynthetic StrategyReference(s)
Fluorescent ProbesFmoc-Lys(Dde)-OHFluorescein Isothiocyanate (FITC)Selective Dde deprotection, followed by conjugation of FITC. lifetein.com
MRI Contrast AgentsFmoc-Lys(Dde)-OHGd-DTPA-type macrocycleSelective Dde deprotection, isocyanate coupling to lysine ε-amino group. rsc.org
PET Imaging AgentsFmoc-Lys(Boc)-OHPositron-emitting isotopesIncorporation into peptide sequence, subsequent radiolabeling. acs.org
Luminescent PeptidesFmoc-Lys(Dde)-OHAminoluciferin derivativesSide-chain anchoring of lysine, followed by labeling and cleavage. nih.gov
Peptide ConjugatesFmoc-Lys(NHS)-OH (reactive)Safirinium dyesConjugation to lysine side chain for staining bacteria and cell lines. researchgate.net

Protein Engineering Studies Employing Site-Specific Lysine Modification via Fmoc Chemistry

Fmoc-based SPPS, utilizing Fmoc-Lysine derivatives with specific side-chain protecting groups, is instrumental in protein engineering studies that require site-specific modification of lysine residues chemimpex.comchemimpex.comchemicalbook.com. By incorporating derivatives such as Fmoc-Lys(Boc)(Me)-OH, researchers can synthesize peptides with site-specifically monomethylated lysine residues, valuable for studying epigenetic modifications chemicalbook.com. Similarly, other protected lysine derivatives allow for the introduction of modified lysine residues at precise locations within synthetic peptides or peptide mimics to investigate the role of lysine in protein structure, function, or post-translational modifications chemimpex.comchemimpex.com. This controlled introduction of modified amino acids enables detailed structure-activity relationship studies and the creation of engineered proteins with altered or enhanced properties, such as improved stability or novel functionalities chemimpex.com.

Table 5: Site-Specific Lysine Modification in Protein Engineering

Study FocusKey Lysine Derivative(s) UsedModification AchievedSynthetic ApproachReference(s)
Epigenetic StudiesFmoc-Lys(Boc)(Me)-OHSite-specific lysine monomethylationIncorporation of the derivative into peptide sequences for histone tail mimic synthesis. chemicalbook.com
Protein Stability/Functionality StudiesFmoc-Lys(Boc)-OHIntroduction of lysine for modification/conjugationIncorporation into peptide sequences, followed by selective deprotection and functionalization of the ε-amino group. chemimpex.com,
Studying Lysine's Role in Protein BindingFmoc-Lys(Dde)-OHSite-specific attachment of probesSelective Dde deprotection for conjugation of labels or affinity tags. sigmaaldrich.com, lifetein.com

Compound List:

Nα-Fmoc-L-Lysine tert-Butyl Ester (Fmoc-Lys-OtBu)

Nα-Fmoc-L-Lysine-Nε-Boc (Fmoc-Lys(Boc)-OH)

Nα-Fmoc-L-Lysine-Nε-Dde (Fmoc-Lys(Dde)-OH)

Nα-Fmoc-L-Lysine-Nε-ivDde (Fmoc-Lys(ivDde)-OH)

Nα-Fmoc-L-Lysine-Nε-Alloc (Fmoc-Lys(Alloc)-OH)

Nα-Fmoc-L-Lysine-Nε-Mtt (Fmoc-Lys(Mtt)-OH)

Nα-Fmoc-L-Lysine-Nε-Mmt (Fmoc-Lys(Mmt)-OH)

Nα-Fmoc-L-Lysine-Nε-Fmoc (Fmoc-Lys(Fmoc)-OH)

Analytical and Characterization Research Methodologies for Nα Fmoc L Lysine Tert Butyl Ester and Derived Peptides

Spectroscopic Analysis of Nα-Fmoc-L-Lysine tert-Butyl Ester and its Intermediates

Spectroscopic techniques are fundamental for confirming the structure and purity of Fmoc-Lys-OtBu and its synthetic intermediates.

UV-Vis Spectroscopy: The Nα-Fmoc group exhibits characteristic UV absorbance due to its conjugated aromatic system. Typically, this compound shows a strong absorption maximum around 290 nm, which is utilized for quantification and monitoring reactions involving the Fmoc group vulcanchem.com.

FT-IR and FT-Raman Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies provide information about the functional groups present in the molecule. Characteristic peaks for this compound include those for the Fmoc carbonyl (around 1700 cm⁻¹), the tert-butyl ester carbonyl (around 1730 cm⁻¹), and C-H stretching vibrations from the Fmoc and tert-butyl groups nih.gov. The disappearance of the tert-butyl group's symmetric C-H deformation vibration (around 1395 cm⁻¹) and a decrease in the ester C=O stretching vibration intensity (around 1729 cm⁻¹) are indicative of tert-butyl ester deprotection researchgate.net.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. ¹H NMR spectroscopy of this compound typically reveals characteristic signals for the Fmoc aromatic protons (around δ 7.73 ppm), the α-proton (around δ 4.39 ppm), and the tert-butyl protons (a singlet around δ 1.42 ppm) vulcanchem.com. ¹³C NMR provides further confirmation of the carbon framework, including signals for the Fmoc carbonyl, the tert-butyl quaternary carbon (around δ 79.8 ppm), and other aliphatic carbons nih.gov.

Table 1: Characteristic NMR Chemical Shifts for this compound (in CDCl₃)

Proton/Carbon Chemical Shift (ppm)
Fmoc Aromatic ~7.73
α-Proton ~4.39
tert-Butyl ~1.42 (singlet)

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatographic methods are vital for assessing the purity of this compound and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC): RP-HPLC and UHPLC are standard techniques for purity assessment. They separate compounds based on their hydrophobicity. This compound typically shows high purity (>95% or >99%) when analyzed by these methods, with retention times dependent on the specific mobile phase gradient used (e.g., acetonitrile/0.1% TFA) vulcanchem.comchemimpex.com. UHPLC offers faster analysis times and higher resolution, making it ideal for rapid purity checks rsc.org.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry. It is used to confirm the molecular weight of this compound and to detect potential impurities. The calculated molecular weight for C₂₆H₃₂N₂O₆ is 468.22, and LC-MS typically confirms this with a found mass of approximately 468.23 vulcanchem.com. LC-MS can also provide fragmentation patterns that aid in structural confirmation nih.gov.

Table 2: Typical Chromatographic Purity and LC-MS Data for this compound

Technique Mobile Phase/Gradient Example Retention Time (min) Purity (%) MS (m/z) [M+H]⁺
RP-HPLC 5–95% MeCN/0.1% TFA (15 min) 9.2 >96.5 N/A
RP-HPLC 10–90% MeCN/0.1% TFA (20 min) 12.7 >97.8 N/A

Quantitative Determination Methods for Fmoc-Derivatized Solid Supports and Amino Acids

Quantitative methods are employed to determine the loading capacity of resins with Fmoc-amino acids or to quantify this compound itself.

Spectrophotometric Assays: The UV absorbance of the Fmoc group (around 290 nm or 301 nm) can be used for quantitative determination. For instance, after cleaving the Fmoc group from a resin-bound amino acid with piperidine (B6355638) in DMF, the resulting dibenzofulvene-piperidine adduct's absorbance is measured. This allows for the calculation of the resin substitution level nih.govsigmaaldrich.com.

Amino Acid Analysis: While traditionally used for peptide composition, amino acid analysis can be adapted to quantify this compound after appropriate derivatization or hydrolysis. However, direct chromatographic methods like HPLC are more commonly used for the quantification of the intact Fmoc-protected amino acid.

Advanced Structural Elucidation of Peptides Containing Fmoc-L-Lysine tert-Butyl Ester

Mass Spectrometry (MS): High-resolution MS, including techniques like ESI-MS and MALDI-TOF MS, is essential for confirming the exact molecular weight of synthesized peptides, thereby verifying their sequence and the successful incorporation of this compound. Tandem MS (MS/MS) can be used for peptide sequencing by fragmenting the parent ion and analyzing the resulting daughter ions rsc.org.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to investigate the secondary structure of peptides (e.g., α-helix, β-sheet, random coil) in solution. By analyzing the differential absorption of left and right circularly polarized light in the far-UV region (190-250 nm), CD spectra can reveal conformational preferences and changes induced by environmental factors or interactions amazonaws.comejbiotechnology.info.

Molecular Modeling: Computational molecular modeling techniques can predict and analyze the three-dimensional structures and conformational dynamics of peptides containing this compound. This can provide insights into how the Fmoc group or the lysine (B10760008) side chain influences peptide folding and interactions.

Investigation of Self-Assembled Structures Formed by Fmoc-Modified Amino Acids and Peptides

Fmoc-protected amino acids and short peptides are known to undergo self-assembly, forming various supramolecular structures like fibers, gels, and spheres.

Microscopy Techniques (Optical, SEM, TEM): Optical microscopy is often used for initial visualization of self-assembled structures. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide higher resolution images, revealing detailed morphology and nanostructure of these assemblies researchgate.netresearchgate.net.

Dynamic Light Scattering (DLS): DLS is used to determine the size distribution of nanoparticles and aggregates in solution, providing information about the dimensions of self-assembled structures mdpi.comrsc.org.

FT-IR and NMR: As mentioned earlier, FT-IR can provide insights into the secondary structure of self-assembled peptides, indicating the presence of β-sheets through characteristic amide I band shifts rsc.org. NMR can also be used to study the dynamic behavior and local environment of molecules within self-assembled structures, particularly through changes in chemical shifts upon assembly or solvent addition rsc.org.

Compound List

Nα-Fmoc-L-Lysine tert-Butyl Ester (this compound)

Theoretical and Computational Studies Pertaining to Nα Fmoc L Lysine Tert Butyl Ester Reactivity and Interactions

Density Functional Theory (DFT) Applications for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method widely employed to investigate the electronic structure, stability, and reactivity of molecules like Fmoc-Lys-OtBu. DFT calculations allow researchers to predict various molecular properties by solving the electronic Schrödinger equation, albeit approximately. For this compound, DFT can elucidate its ground-state electronic configuration, bond strengths, and potential reaction pathways.

Studies utilizing DFT often involve geometry optimization to determine the most stable molecular conformation. This is typically achieved using various functionals, such as B3LYP, in conjunction with specific basis sets, like 6-311++G(d,p) researchgate.netmdpi.com. These calculations provide fundamental data on atomic charges, bond lengths, bond angles, and vibrational frequencies, which can be correlated with experimental spectroscopic data (e.g., IR, Raman, UV-Vis) for validation researchgate.net. Furthermore, DFT can predict the molecule's stability by calculating its total energy and identifying potential decomposition pathways.

The reactivity of this compound can be assessed through DFT by analyzing parameters such as atomic charges, Fukui functions, and reaction barriers for hypothetical transformations. For instance, the stability and optical properties of similar Fmoc-protected amino acids have been computationally obtained using DFT combined with Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) studies researchgate.net. The application of DFT in predicting reaction enthalpies and kinetics, as seen in enzyme-substrate interactions, highlights its capability in understanding chemical processes nih.gov.

Table 1: Common DFT Functionals and Basis Sets in Amino Acid Derivative Studies

DFT FunctionalBasis SetTypical ApplicationsReference(s)
B3LYP6-311++G(d,p)Geometry optimization, electronic structure, MEP, FMO analysis, spectral prediction researchgate.netmdpi.com
Becke3LYP6-31G(d)Geometry optimization, MEP calculation uni-muenchen.de
Hybrid DFTVariousStability predictions, reaction mechanism elucidation, vibrational analysis researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analyses of Fmoc-L-Lysine tert-Butyl Ester

Molecular Electrostatic Potential (MEP) Analysis: The Molecular Electrostatic Potential (MEP) is a theoretical concept that maps the distribution of electron density around a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) uni-muenchen.deresearchgate.net. MEP is calculated by placing a positive test charge near the molecule and observing the resulting force. Visualizing MEP on the molecule's electron density surface provides crucial insights into its potential interactions with other molecules or reactive species. For this compound, MEP analysis can identify sites prone to electrophilic attack (positive potential regions) or nucleophilic attack (negative potential regions) uni-muenchen.deresearchgate.net. Typically, oxygen and nitrogen atoms, as well as carbonyl groups, often exhibit negative potential (nucleophilic), while hydrogen atoms bonded to electronegative atoms or regions with electron deficiency display positive potential (electrophilic) researchgate.net. This analysis is vital for understanding intermolecular interactions, such as hydrogen bonding or electrostatic attractions, and predicting reaction selectivity.

Frontier Molecular Orbital (FMO) Analysis: Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule numberanalytics.comwikipedia.org. These orbitals are considered the "frontier" orbitals because they are the most accessible for chemical reactions. The HOMO represents the region where a molecule can donate electron density (acting as a nucleophile or base), while the LUMO represents the region where it can accept electron density (acting as an electrophile or acid) youtube.com. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that correlates with a molecule's reactivity, stability, and charge transfer characteristics mdpi.comresearchgate.net. A smaller HOMO-LUMO gap generally indicates higher reactivity.

For this compound, FMO analysis can predict how it might interact with other molecules during synthesis or in biological environments. For example, the HOMO of one reactant might interact with the LUMO of another, dictating the course and feasibility of a reaction imperial.ac.ukresearchgate.net. Understanding these interactions is essential for predicting regioselectivity and stereoselectivity in chemical transformations involving this compound.

Table 2: Significance of Frontier Molecular Orbitals (HOMO/LUMO) in Reactivity Prediction

OrbitalDescriptionRole in Reactivity
HOMOHighest Occupied Molecular OrbitalElectron donor; dictates nucleophilicity and basicity
LUMOLowest Unoccupied Molecular OrbitalElectron acceptor; dictates electrophilicity and acidity
ΔEEnergy gap between HOMO and LUMOIndicator of chemical reactivity and intramolecular charge transfer capabilities

Table 3: Molecular Electrostatic Potential (MEP) Mapping Interpretation

MEP Region ColorPotential ValueElectronic CharacterImplied Reactivity Site
RedMost NegativeElectron-richNucleophilic attack, site for protonation
BlueMost PositiveElectron-deficientElectrophilic attack, site for electron donation
GreenNear ZeroNeutralNon-polar regions, C-C and C-H bonds, less reactive

Analysis of Non-Bonded Interactions and Solvation Effects on Molecular Conformation and Reaction Dynamics

The behavior of this compound, particularly in solution or during interactions with other molecules, is significantly influenced by non-bonded interactions and solvation effects researchgate.netdiva-portal.org. Non-bonded interactions encompass van der Waals forces, hydrogen bonding, and electrostatic interactions between atoms or molecules that are not directly bonded. These forces play a critical role in determining the molecule's preferred conformation, its aggregation behavior, and its stability in different environments diva-portal.org.

Solvation effects, which describe how a solvent interacts with a solute, can profoundly alter a molecule's conformational landscape and reactivity researchgate.netdiva-portal.org. Polar solvents, for instance, can stabilize charged or polar regions of this compound through dipole-dipole interactions or hydrogen bonding, potentially influencing the accessibility of reactive sites or the stability of different conformers diva-portal.org. Computational methods, such as those employing the polarizable conductor calculation model (e.g., IEF-PCM), are used to simulate and quantify these hydration or solvation effects researchgate.net.

Compound List:

Nα-Fmoc-L-Lysine tert-Butyl Ester (this compound)

Fmoc-L-glutamic acid 5-tert-butyl ester (Fmoc-L-Glu(OtBu))

N-Fmoc-phenylalanine

Nα-Boc-L-lysine

Nα,Nε-di-Boc-L-lysine

Boc-Lys(Boc)-ONp

Fmoc-L-lysine benzyl (B1604629) ester

Fmoc-L-valine

Fmoc-L-leucine

Fmoc-L-isoleucine

Fmoc-L-norleucine

Fmoc-Ala-OH

Fmoc-Leu-OH

Fmoc-Ile-OH

Fmoc-Val-OH

Fmoc-pY-OH

Fmoc-K-OH

Fmoc-F-pY

Fmoc-F-N₃

Fmoc-F

Optimization and Challenges in Fmoc L Lysine Tert Butyl Ester Utilization for Peptide Synthesis

Strategies for Managing Difficult Peptide Sequences and Aggregation Phenomena

A significant hurdle in SPPS is the occurrence of "difficult sequences," which are prone to aggregation. biotage.com This phenomenon, driven by intermolecular hydrogen bonding between growing peptide chains to form stable secondary structures like β-sheets, can hinder subsequent coupling and deprotection steps, leading to incomplete reactions and low yields. peptide.comsigmaaldrich.com Aggregation is particularly common in hydrophobic sequences and typically occurs between the fifth and twenty-first residue. peptide.com The neutral state of the peptide-resin in the Fmoc/tBu strategy can exacerbate this issue. peptide.com

Several strategies have been developed to mitigate peptide chain aggregation:

Solvent and Additive Modification: Changing the primary solvent from the standard N,N-dimethylformamide (DMF) to N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help disrupt hydrogen bonds. biotage.compeptide.com The inclusion of chaotropic salts such as lithium chloride (LiCl), sodium perchlorate (NaClO4), or potassium thiocyanate (KSCN) in the reaction media can also effectively disrupt secondary structure formation. peptide.comnih.gov

Elevated Temperature and Physical Disruption: Performing coupling reactions at higher temperatures can improve reaction kinetics and disrupt aggregation. peptide.comnih.gov Techniques like microwave irradiation and sonication are also employed to provide energy to the system, breaking up peptide aggregates and enhancing reagent accessibility. peptide.com

Backbone Modification: The introduction of structural elements that disrupt the peptide backbone's hydrogen bonding capacity is a highly effective approach. This includes the use of:

Pseudoproline Dipeptides: These derivatives introduce a "kink" in the peptide backbone, disrupting the formation of regular secondary structures.

Depsipeptides: Incorporating an ester bond into the backbone temporarily alters its chemical nature, preventing aggregation. ub.edu

Backbone Protecting Groups: Attaching temporary protecting groups to the backbone amide nitrogen, such as the 2,4-dimethoxybenzyl (Dmb) group, effectively prevents hydrogen bond formation. sigmaaldrich.com For instance, incorporating Fmoc-Asp(OtBu)-(Dmb)Gly-OH can completely prevent aspartimide formation, a common side reaction. sigmaaldrich.com

Resin and Linker Choice: The solid support itself can influence aggregation. Using low-substitution resins can increase the distance between growing peptide chains, reducing the likelihood of intermolecular interactions. peptide.com PEG-based resins, with their more hydrophilic nature compared to traditional polystyrene, can also create a more favorable environment that discourages aggregation. biotage.com

Table 1: Methods to Mitigate Peptide Aggregation
StrategyMethodRationaleReference
Solvent/Additive ModificationSwitch solvent to NMP or add DMSODisrupts hydrogen bonding causing aggregation. peptide.com
Add chaotropic salts (e.g., LiCl, NaClO4)Disrupts secondary structures. peptide.comnih.gov
Physical/Thermal MethodsCouple at a higher temperatureImproves reaction kinetics and disrupts aggregates. peptide.com
Utilize microwave irradiation or sonicationProvides energy to break up aggregates. peptide.com
Chemical ModificationIncorporate pseudoprolines or DMB dipeptidesIntroduces structural "kinks" or blocks hydrogen bonding sites on the peptide backbone. peptide.comsigmaaldrich.com
Use low substitution or PEG-based resinsIncreases distance between peptide chains or provides a more solvating environment. biotage.compeptide.com

Development of Green Chemistry Approaches and Reagent Recycling Protocols in Fmoc SPPS

The extensive use of hazardous solvents like DMF, NMP, and dichloromethane (B109758) (CH2Cl2) in traditional Fmoc SPPS protocols raises significant environmental and health concerns. csic.esrsc.org Consequently, a major focus of modern peptide chemistry is the development of "greener" and more sustainable synthesis methodologies.

Key developments in this area include:

Green Solvents: Research has identified several more environmentally benign solvents that can replace traditional ones without significantly impairing the synthesis process. rsc.org Examples include γ-Valerolactone (GVL), N-butyl-2-pyrrolidone (NBP), and dimethyl isosorbide (DMI). While some green solvents may show differences in resin swelling properties compared to DMF, they have proven effective in many applications. rsc.org

In Situ Fmoc Removal: A novel approach to reduce solvent consumption is to combine the coupling and deprotection steps. peptide.comrsc.org In this "in situ" protocol, once the coupling reaction is complete, the deprotection reagent (e.g., piperidine) is added directly to the coupling cocktail. peptide.com This eliminates the need for the extensive washing steps that are typically performed between coupling and deprotection. peptide.comrsc.org This strategy can lead to a solvent saving of up to 75%. peptide.com Further optimization, such as using 4-methylpiperidine (4-MP) as a greener base and adding a weak acid like OxymaPure to the washing solvent to ensure complete removal of the base, has enhanced the sustainability of this approach. researchgate.net

Table 2: Green Chemistry Strategies in Fmoc SPPS
ApproachDescriptionBenefitReference
Solvent ReplacementReplacing hazardous solvents (DMF, NMP) with greener alternatives (GVL, NBP).Reduces environmental impact and improves safety. rsc.orgrsc.org
Reagent RecyclingReusing the deprotection solution from the second deprotection step for the first step of the next cycle.Reduces deprotection reagent use by 50% and DMF use by 25-30%. mdpi.com
In Situ Fmoc RemovalCombining the coupling and deprotection steps by adding the base directly to the coupling mixture, eliminating intermediate washes.Reduces solvent consumption by up to 75%. peptide.comrsc.org

Troubleshooting and Process Optimization for Enhanced Yield and Purity in Peptide Synthesis

Effective troubleshooting and optimization strategies include:

Monitoring and Analysis: The first step in troubleshooting a failed synthesis is to analyze the crude product using methods like HPLC and mass spectrometry to identify the major impurities. biotage.com This helps to diagnose the problem, whether it be incomplete deprotection, failed coupling, or the formation of specific side-products.

Optimizing Reaction Conditions:

Coupling: For sterically hindered amino acids or at sites of aggregation, extending the coupling time, performing a "double coupling" (repeating the coupling step), or using more potent coupling reagents like HATU can improve efficiency. nih.gov

Deprotection: If Fmoc removal is slow or incomplete, which can be indicated by a broadening of the deprotection peak in real-time UV monitoring, switching to a stronger deprotection cocktail, for example by adding 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can be effective. peptide.comnih.gov

Minimizing Side Reactions:

Capping: To prevent the formation of deletion peptides from unreacted amino groups, a capping step can be introduced after coupling. gyrosproteintechnologies.com This involves acetylating any free amines with a reagent like acetic anhydride, permanently blocking them from further reaction. nih.gov

Aspartimide Formation: This side reaction involving aspartic acid residues can be reduced by adding hydroxybenzotriazole (HOBt) to the piperidine (B6355638) deprotection solution. peptide.com

Diketopiperazine Formation: This is common at the dipeptide stage, especially with proline. Using 2-chlorotrityl chloride resin can sterically hinder this intramolecular cyclization reaction. peptide.com

Strategic Synthesis Design: Using online tools to predict difficult sequences can help in planning a synthesis strategy from the outset. biotage.com This may involve the preemptive use of the aggregation-disrupting techniques discussed in section 7.1. The choice of resin is also critical; for example, a specific amino-Li-resin combined with gravity filtration has been shown to yield peptides with excellent purity. nih.gov

Table 3: Common SPPS Problems and Solutions
ProblemCommon CauseTroubleshooting/Optimization StrategyReference
Low Yield/PurityIncomplete coupling or deprotection at each cycle.Increase coupling/deprotection time; use stronger reagents; perform double coupling; introduce capping steps. nih.govgyrosproteintechnologies.com
Deletion PeptidesFailed coupling reaction.Cap unreacted amino groups with acetic anhydride after the coupling step. gyrosproteintechnologies.com
Incomplete Fmoc RemovalPeptide aggregation.Add DBU to the deprotection reagent; use microwave heating or sonication. peptide.com
Aspartimide FormationSide reaction of Asp residues.Add HOBt to the piperidine deprotection solution. peptide.com
Diketopiperazine FormationSide reaction at the dipeptide stage (especially with Proline).Use 2-chlorotrityl chloride resin to provide steric hindrance. peptide.com

Emerging Research Frontiers in Nα Fmoc L Lysine Tert Butyl Ester Chemistry

Integration with Novel Peptide Ligation and Assembly Strategies for Complex Biomacromolecules

The synthesis of large and complex proteins or other biomacromolecules often lies beyond the practical limits of stepwise solid-phase synthesis. To overcome this challenge, researchers have developed powerful chemical ligation and assembly strategies that join smaller, synthetically accessible peptide fragments. Fmoc-Lys-OtBu is a key component in the Fmoc-SPPS-based synthesis of these peptide fragments, enabling their seamless integration into these advanced methodologies.

Native Chemical Ligation (NCL) stands as a premier strategy for the synthesis of large peptides and small proteins. This technique involves the reaction between a peptide fragment with a C-terminal thioester and another with an N-terminal cysteine residue, resulting in the formation of a native peptide bond at the ligation site. The Fmoc/tBu strategy is instrumental in preparing these peptide thioester fragments. Peptides incorporating this compound can be synthesized on specialized resins that, upon cleavage, yield the required C-terminal thioester. The acid-labile nature of the OtBu group ensures the lysine (B10760008) side chain remains protected throughout the synthesis and is removed simultaneously with other side-chain protecting groups and cleavage from the resin, yielding the unprotected peptide fragment ready for ligation.

Sortase-Mediated Ligation (SML) offers an enzymatic approach to peptide and protein conjugation. Sortases are bacterial transpeptidases that recognize a specific amino acid motif (e.g., LPXTG) and catalyze the formation of a new peptide bond with a nucleophile, typically an N-terminal glycine (B1666218). This highly specific enzymatic reaction allows for the precise ligation of synthetic peptides to proteins or other molecules. Peptides containing this compound can be synthesized using standard Fmoc-SPPS to include the sortase recognition sequence. Following synthesis and deprotection, these peptides can be used as substrates for sortase A, enabling their conjugation to proteins for applications in creating antibody-drug conjugates, targeted imaging agents, and other complex bioconjugates.

Click Chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the field of bioconjugation due to its high efficiency, specificity, and biocompatibility. This reaction forms a stable triazole linkage between an azide- and an alkyne-functionalized molecule. To integrate this strategy with peptide synthesis, amino acid building blocks containing azide (B81097) or alkyne functionalities are required. These can be incorporated into a peptide sequence alongside this compound during Fmoc-SPPS. The orthogonality of the click reaction with the standard deprotection and cleavage conditions of Fmoc-SPPS allows for the synthesis of peptides bearing bioorthogonal handles. For instance, a peptide containing Fmoc-Lys(N3)-OH (an azido-lysine derivative) can be synthesized and subsequently "clicked" to an alkyne-modified protein or surface.

The synthesis of ubiquitinated peptides and proteins represents another complex challenge where this compound is invaluable. Ubiquitination, the attachment of the small protein ubiquitin to a lysine residue of a target protein, is a critical post-translational modification that regulates numerous cellular processes. The chemical synthesis of ubiquitinated peptides allows for detailed studies of these pathways. Using Fmoc-SPPS, a peptide chain containing this compound can be assembled, and the lysine side chain serves as the site for the subsequent attachment of a synthetic ubiquitin molecule, often through isopeptide bond formation.

Exploration of Alternative and Cleavage-Resistant Protecting Group Chemistries for Lysine Side Chains

While the tert-butyloxycarbonyl (Boc) group is the standard for protecting the lysine side chain in conjunction with the tert-butyl ester in this compound, the demand for increasingly sophisticated peptide architectures has driven the exploration of alternative and orthogonally removable protecting groups. These alternatives enable site-specific modifications of lysine residues, such as branching, cyclization, or the attachment of labels and other moieties, while the peptide is still attached to the solid support.

A key class of alternative protecting groups is those that are hydrazine-labile . The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups are stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage. However, they can be selectively cleaved on-resin using a dilute solution of hydrazine (B178648). This orthogonality allows for the unmasking of a specific lysine side chain for further chemical modification. While Dde can sometimes be prone to migration to other free amines, ivDde offers greater stability, though its removal can occasionally be challenging. To address these limitations, newer protecting groups based on dimethylbarbituric acid (Dmb), such as MeDmb, EtDmb, and ivDmb, have been developed to offer improved stability and cleavage efficiency.

For applications requiring very mild deprotection conditions, highly acid-labile protecting groups are employed. The methyltrityl (Mtt) and methoxytrityl (Mmt) groups can be removed using very dilute solutions of trifluoroacetic acid (TFA), typically 1% in dichloromethane (B109758) (DCM). This allows for their selective removal without cleaving the OtBu group or other acid-labile side-chain protecting groups that require much higher concentrations of TFA.

Other protecting groups offer unique cleavage mechanisms, providing further orthogonality. The allyloxycarbonyl (Aloc) group, for instance, is stable to both acids and bases but can be removed by palladium-catalyzed allyl transfer. The benzyloxycarbonyl (Z) group, a classic protecting group in peptide chemistry, is more robust and typically requires strong acidic conditions or hydrogenolysis for removal, making it suitable for specific applications where enhanced stability is required.

The strategic selection of these alternative protecting groups in place of the standard Boc group on the lysine side chain provides chemists with a powerful toolkit for creating complex, multi-functional peptides.

Protecting GroupAbbreviationCleavage ConditionOrthogonality to OtBu
tert-ButyloxycarbonylBocStrong acid (e.g., high % TFA)Not orthogonal
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFOrthogonal
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2-10% Hydrazine in DMFOrthogonal
MethyltritylMtt1% TFA in DCMOrthogonal
MethoxytritylMmt1% TFA in DCM or AcOH/TFE/DCMOrthogonal
AllyloxycarbonylAlocPd(0) catalystOrthogonal
BenzyloxycarbonylZStrong acid or HydrogenolysisOrthogonal

Advanced Functional Material Design and Self-Assembly Based on Fmoc-L-Lysine Derivatives

Beyond their role in synthesizing biological macromolecules, Fmoc-L-lysine derivatives are finding increasing application in the field of materials science, particularly in the design of self-assembling nanomaterials. The unique molecular architecture of Fmoc-amino acids, featuring a hydrophobic and aromatic fluorenyl group and a hydrophilic amino acid core, predisposes them to self-assemble into ordered nanostructures, such as nanofibers, nanotubes, and hydrogels.

The primary driving force behind the self-assembly of Fmoc-lysine derivatives is the π-π stacking of the aromatic fluorenyl groups. In aqueous environments, these hydrophobic interactions lead to the aggregation of the Fmoc moieties, forming the core of the self-assembled structures. This is complemented by hydrogen bonding between the amino acid backbones, which further stabilizes the resulting nanostructures, often leading to the formation of β-sheet-like arrangements.

Hydrogel formation is a particularly significant application of self-assembling Fmoc-L-lysine derivatives. When a solution of an appropriate Fmoc-lysine derivative is subjected to a trigger, such as a change in pH or solvent composition, the molecules self-assemble into a network of nanofibers that entraps the solvent, forming a hydrogel. These peptide-based hydrogels are of great interest for biomedical applications due to their biocompatibility and tunable mechanical properties. For example, di-Fmoc-L-lysine has been shown to form robust hydrogels in various organic solvent-water mixtures. The resulting materials can serve as scaffolds for 3D cell culture, mimicking the extracellular matrix.

The self-assembling properties of Fmoc-lysine derivatives are also being harnessed for drug delivery . The hydrophobic cores of the self-assembled nanostructures can serve as reservoirs for hydrophobic drugs, which can then be released in a controlled manner as the nanostructure degrades or disassembles in response to a specific stimulus. The lysine side chains, which are typically presented on the surface of the nanofibers, can be functionalized with targeting ligands to direct the drug-loaded nanoparticles to specific cells or tissues.

Q & A

Q. What are the critical steps in synthesizing Fmoc-Lys-OtBu while ensuring amino group protection?

  • Methodological Answer : The synthesis involves sequential protection of the lysine side chain and α-amino group. The tert-butyl (OtBu) group protects the ε-amino group of lysine, while the Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group. Key steps include:

Selective Protection : Use tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the ε-amino group.

Fmoc Introduction : React the α-amino group with Fmoc-Cl (Fmoc chloride) in anhydrous DMF with a base like DIEA.

Purification : Employ column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization to isolate the product.
Monitor reaction progress via TLC and confirm purity (>98%) using HPLC .

Q. How should this compound be stored to maintain stability during peptide synthesis?

  • Methodological Answer : Store the compound at +4°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation and Fmoc group cleavage. Pre-dissolved aliquots in DMF or DCM should be used within 24 hours to avoid degradation. Verify integrity via NMR (e.g., disappearance of Fmoc aromatic protons at δ 7.3–7.8 ppm indicates decomposition) .

Q. What analytical techniques are essential for characterizing this compound post-synthesis?

  • Methodological Answer :
  • HPLC : Assess purity using a C18 column with a water/acetonitrile gradient (e.g., 0.1% TFA modifier); retention time and peak symmetry indicate homogeneity .
  • NMR : Confirm structure via ¹H/¹³C NMR (e.g., tert-butyl protons at δ 1.4 ppm; Fmoc aromatic protons at δ 7.3–7.8 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]⁺ ~439.5 g/mol for this compound) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :
  • Activation : Use HBTU/HOBt or COMU as coupling agents in DMF, with DIEA (2–4 equiv) to deprotonate the amino group.
  • Solvent Choice : Anhydrous DMF minimizes side reactions; avoid DCM for lysine derivatives due to solubility issues.
  • Monitoring : Perform Kaiser tests to detect free amines; incomplete coupling requires extended reaction times (30–60 min) or double couplings.
  • Side Reaction Mitigation : Pre-activate this compound for 1–2 minutes before resin addition to reduce racemization .

Q. What strategies resolve discrepancies in reported solubility data for this compound across studies?

  • Methodological Answer :
  • Standardize Conditions : Test solubility in common solvents (DMF, DCM, THF) under controlled humidity and temperature.
  • Characterize Batches : Compare COA (Certificate of Analysis) data for water content (<1% via Karl Fischer titration) and enantiomeric purity (<0.3% D-isomer).
  • Cross-Validate : Use multiple techniques (e.g., NMR, HPLC) to rule out impurities affecting solubility. Reference peer-reviewed studies using SciFinder or Reaxys to contextualize findings .

Q. How can researchers design experiments to identify side products during this compound deprotection?

  • Methodological Answer :
  • Deprotection Conditions : Treat with 20% piperidine in DMF (2 × 5 min) for Fmoc removal. Monitor by UV (λ = 301 nm for dibenzofulvene-piperidine adduct).
  • Side Product Analysis :
  • LC-MS : Detect tert-butyl cleavage byproducts (e.g., m/z shifts corresponding to lysine-OtBu degradation).
  • FT-IR : Identify carbamate formation (C=O stretch at ~1700 cm⁻¹) due to incomplete deprotection.
  • Quantitative NMR : Use internal standards (e.g., TMSP) to quantify residual Fmoc groups .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting reports on this compound’s compatibility with microwave-assisted SPPS?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments using identical parameters (power, temperature, solvent) from cited studies.
  • Thermal Stability Assays : Use DSC (Differential Scanning Calorimetry) to assess decomposition thresholds (>80°C may degrade OtBu groups).
  • Literature Review : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact studies. Cross-reference protocols in CAS SciFinder for reproducibility metrics .

Q. What methodologies validate the enantiomeric purity of this compound in chiral peptide synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a Chirobiotic T column with ethanol/hexane to resolve D/L isomers.
  • Circular Dichroism (CD) : Compare spectra with a pure L-lysine standard; deviations at ~210 nm indicate contamination.
  • Marfey’s Reagent Derivatization : Post-deprotection, react lysine with Marfey’s reagent and analyze by HPLC to quantify D-isomer content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.